molecular formula C21H15N3O4 B4626278 2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide CAS No. 313554-88-0

2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide

Cat. No. B4626278
CAS RN: 313554-88-0
M. Wt: 373.4 g/mol
InChI Key: XVGATKUASRJDKA-VBKFSLOCSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest, particularly focusing on furan derivatives, involves the condensation of acryloyl chloride with various amines and alcohols. For instance, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, demonstrating the foundational approaches in synthesizing complex acrylamides from simpler chemical precursors (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is pivotal in understanding their chemical behavior and potential applications. While specific analyses of the molecular structure of “2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide” have not been directly reported, studies on similar compounds provide insights into the steric configurations and structural characteristics essential for their reactivity and properties. For instance, the structural elucidation of related compounds has been conducted using NMR spectroscopy and single crystal X-ray diffraction, offering a detailed view of their molecular architecture (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving acrylamide derivatives often involve cyclization, isomerization, and interaction with various reagents to form new compounds with distinct properties. For example, Clarke et al. (1984) explored the cis-trans isomerization of the (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, demonstrating the chemical reactivity and transformation capabilities of these compounds under specific conditions (Clarke, Wardman, & Wilson, 1984).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, crystalline structure, and phase transitions, are crucial for their application in various fields. Kiryu and Iguchi (1967) investigated the polymorphism of a closely related compound, revealing the existence of different crystal forms and their transition temperatures, which are essential for understanding the compound's stability and reactivity (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, define the applicability of acrylamide derivatives in scientific research. Studies on similar compounds have highlighted their antibacterial activity and their interactions with different chemical agents, providing a basis for understanding the chemical behavior of “2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide” and its potential applications (Hirao & Kato, 1971).

Scientific Research Applications

Synthesis and Chemical Behavior

This compound and its derivatives have been extensively studied for their unique chemical properties and potential applications in various fields of research. The synthesis of furan derivatives, including 2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide, has been a subject of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. One study details the synthesis of furan derivatives and explores their chemical behavior, highlighting the lack of desired antibacterial activity in vitro, which was attributed to their limited solubility in water (Saikachi & Suzuki, 1959).

Applications in Corrosion Inhibition

Research into the application of acrylamide derivatives for corrosion inhibition on copper surfaces has shown promising results. A study focusing on the efficacy of certain acrylamide derivatives in preventing copper corrosion in nitric acid solutions demonstrated the compounds' effectiveness as mixed-type inhibitors, with considerable efficiency observed in electrochemical and chemical methods (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(Z)-2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-5-7-17(8-6-14)23-21(25)16(13-22)12-19-9-10-20(28-19)15-3-2-4-18(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGATKUASRJDKA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

CAS RN

313554-88-0
Record name 2-CYANO-N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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